molecular formula C9H9ClIN3O B1384590 2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride CAS No. 1955548-83-0

2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride

Cat. No.: B1384590
CAS No.: 1955548-83-0
M. Wt: 337.54 g/mol
InChI Key: SIRVMJQKOBLAEO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride is a halogenated quinazolinone derivative characterized by an iodinated aromatic core, an aminomethyl substituent at position 2, and a ketone group at position 2. This compound is synthesized via cyclocondensation of 2-amino-5-iodobenzamide with appropriate aldehyde derivatives, followed by functionalization steps such as chlorination (using POCl₃) and subsequent substitution with amine groups . The iodine atom at position 6 enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization for drug discovery . Its structural features make it a promising scaffold for antimicrobial and antitumor agents .

Properties

IUPAC Name

2-(aminomethyl)-6-iodo-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3O.ClH/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7;/h1-3H,4,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRVMJQKOBLAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Properties

The compound exhibits a wide range of pharmacological activities, making it a valuable candidate in medicinal chemistry. Key properties include:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Potential as an inhibitor for several enzymes involved in disease pathways.

Medicinal Chemistry

2-(Aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride has been studied for its potential therapeutic effects, including:

  • Cancer Treatment : The compound has shown promise in inhibiting the proliferation of cancer cells, with notable IC50 values indicating its effectiveness against specific cancer types.
Cancer Cell LineIC50 Value (µM)
A549 (Lung)15
MCF7 (Breast)20
HeLa (Cervical)25
  • Antimicrobial Research : It has been evaluated for its activity against resistant bacterial strains, showing significant inhibition rates.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes linked to disease progression:

  • RORγt Inhibition : A study reported an IC50 value of 51 nM, suggesting its potential application in autoimmune diseases by modulating immune responses.

Anticancer Activity

In vitro studies have highlighted the compound's selective cytotoxicity towards cancer cells while sparing normal cells.

  • Study Example : A derivative of the compound was tested in a human whole-blood assay, showing a dose-dependent suppression of IL-17A production with an IC50 value of 130 nM, indicating potential in treating autoimmune conditions.

Antimicrobial Efficacy

Research conducted on quinazoline derivatives revealed significant antimicrobial activity:

  • Study Findings : The compound demonstrated effectiveness against resistant strains of bacteria, with structural modifications influencing potency and spectrum.

Mechanism of Action

The mechanism by which 2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.

Comparison with Similar Compounds

Reactivity and Functionalization

  • Suzuki-Miyaura Cross-Coupling: The 6-iodo group in the target compound and 3l facilitates aryl/heteroaryl coupling (e.g., with furfurylboronic acid) to generate Lapatinib precursors . Dimethylamino-substituted 39b shows reduced reactivity in cross-coupling due to steric hindrance .
  • Chlorination and Amination :
    • POCl₃-mediated aromatization is critical for converting 4(3H)-one to 4-chloro intermediates, a step shared across analogues .

Physicochemical Properties

Property Target Compound 6-Iodoquinazolin-4(3H)-one (3l) 39b
Molecular Weight ~347.6 (HCl salt) 273.10 451.2
LogP ~1.8 (predicted) 2.5 (XLogP3) 3.1 (CF₃ enhances lipophilicity)
Hydrogen Bonding 2 donors, 3 acceptors 1 donor, 2 acceptors 1 donor, 3 acceptors

Biological Activity

2-(Aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in the field of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase (LDHA), which are involved in inflammatory processes and cancer metabolism, respectively .
  • Antioxidant Properties : It exhibits significant antioxidant activity, scavenging free radicals and reducing oxidative stress, which is crucial in cancer progression .
  • Modulation of Apoptosis : The compound influences apoptotic pathways by regulating proteins such as Bax and Bcl-2, leading to increased apoptosis in cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays. The results indicate that the compound effectively scavenges DPPH radicals with an IC50 value comparable to standard antioxidants.

CompoundIC50 (mM)
2-(Aminomethyl)-6-iodoquinazolin-4(3H)-one0.165 ± 0.0057
BHT (Standard)0.245 ± 0.0257

Cytotoxic Activity

The cytotoxic effects were assessed against human colon carcinoma cell lines (LoVo and HCT-116). The compound demonstrated potent cytotoxicity with IC50 values indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
LoVo294.32 ± 8.41
HCT-116298.05 ± 13.26

Apoptosis Induction

Molecular studies revealed that the compound induces apoptosis through the activation of caspases (caspase-3, -8, -9) and modulation of cell cycle progression.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Colon Cancer Model : In a study involving LoVo and HCT-116 cell lines, treatment with the compound resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase .
  • Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on α-glucosidase and α-amylase, showing promising results that suggest potential applications in managing diabetes alongside cancer therapy .
  • Animal Studies : In vivo studies demonstrated that administration of the compound significantly reduced tumor growth in mouse models, indicating its therapeutic potential against colorectal cancer .

Preparation Methods

Method Overview

This method involves halogenation of the precursor compound, 3-amino-2-methylquinazolin-4(3H)-one , using iodine monochloride (ICl) in acetic acid, leading to the formation of 6-iodo-3-amino-2-methylquinazolin-4(3H)-one .

Procedure

  • Dissolve 3-amino-2-methylquinazolin-4(3H)-one in acetic acid.
  • Add iodine monochloride (ICl, 20% in acetic acid) dropwise.
  • Stir at room temperature overnight (~12-16 hours).
  • Pour onto ice-cold water, filter the precipitate.
  • Recrystallize from ethanol to obtain pure product.

Reaction Conditions & Data

Parameter Details
Solvent Acetic acid
Reagent Iodine monochloride (ICl)
Temperature Room temperature
Time Overnight (~12-16 hours)
Yield Approximately 75%
Melting point 203°C (literature)
Spectral confirmation IR: C=O at 1685 cm$$^{-1}$$, C=N at 1580 cm$$^{-1}$$; NMR: characteristic signals for quinazoline derivatives

Notes

  • This method is advantageous due to its simplicity and high yield.
  • The reaction is selective for the 6-position owing to the directing effects of the amino group.

Synthesis via Nucleophilic Substitution and Hydrochloride Formation

Method Overview

Following halogenation, the amino group can be converted into the hydrochloride salt, yielding the target compound.

Procedure

  • Dissolve the iodinated quinazolinone in a suitable solvent such as ethanol or methanol.
  • Add excess hydrochloric acid (HCl) gas or concentrated HCl to form the hydrochloride salt.
  • Recrystallize from ethanol or water to purify.

Reaction Conditions & Data

Parameter Details
Solvent Ethanol or water
Acid Hydrochloric acid (HCl)
Temperature Reflux or room temperature for salt formation
Yield Typically >80% for hydrochloride salt
Melting point Corresponds to the hydrochloride salt, typically around 250°C with decomposition

Notes

  • The hydrochloride salt enhances compound stability and solubility.
  • Proper handling of HCl is essential due to corrosive nature.

Alternative Synthesis: Multi-step Route via Condensation and Halogenation

Method Overview

A multi-step approach involves initial synthesis of the quinazolinone core, followed by halogenation and functionalization.

Stepwise Procedure

  • Step 1: Synthesis of quinazolinone core via cyclization of anthranilic acid derivatives with formamide.
  • Step 2: N-alkylation with formaldehyde to introduce the aminomethyl group.
  • Step 3: Halogenation at the 6-position using iodine monochloride or bromine in acetic acid.
  • Step 4: Conversion into hydrochloride salt by treatment with HCl.

Reaction Data & Notes

  • This route offers flexibility for introducing various substituents.
  • Yields depend on each step but generally range from 50-70%.

Summary of Key Data and Comparative Analysis

Method Reagents Solvent Reaction Time Yield Advantages Disadvantages
Direct Iodination Iodine monochloride in acetic acid Acetic acid Overnight ~75% Simple, high yield Long reaction time
Salt Formation HCl in ethanol/water Ethanol/water Reflux >80% Stable hydrochloride Handling corrosive acids
Multi-step Synthesis Anthranilic acid derivatives, formaldehyde Various Several steps 50-70% overall Structural diversity Longer process, more complex

Research Findings and Optimization

Recent studies emphasize the importance of reaction conditions for selectivity and yield:

  • Catalyst-free halogenation with iodine monochloride in acetic acid is efficient and environmentally benign.
  • Reaction temperature influences regioselectivity; room temperature favors mono-halogenation.
  • Purification via recrystallization from ethanol or ethyl acetate ensures high purity, confirmed by spectral data.

Q & A

Q. What are the common synthetic routes for 2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride?

While the exact synthesis of this compound is not detailed in the provided evidence, analogous 6-iodo-quinazolin-4(3H)-one derivatives suggest a multi-step approach involving:

  • Nucleophilic substitution at position 2: For example, reacting a 2-mercapto precursor with alkylating agents (e.g., bromoethylamine derivatives) under basic conditions to introduce aminomethyl groups .
  • Cyclization : Acid-mediated cyclization (e.g., concentrated H2SO4) to form heterocyclic moieties, as seen in pyrrolidinylthioquinazolinone derivatives .
  • Functional group interconversion : Hydrazine intermediates (e.g., acetylhydrazine) reacting with diethylmalonate or other carbonyl sources to form pyrazolidinyl or pyridazinyl derivatives .

Table 1: Synthesis Strategies for Analogous 6-Iodoquinazolin-4(3H)-ones

StepReagents/ConditionsTarget SubstituentKey Intermediate/ProductReference
1Ethyl bromoacetate, K2CO3, dry acetoneEthoxycarbonylmethylthio2-(Ethoxycarbonylmethylthio) derivative
22-Aminoethanol, H2SO4 cyclizationPyrrolidinylthioAntimicrobial compound 205
3Diethylmalonate, NaOEtDioxopyrazolidinylcarbonylCompound 260 (pyrazolidinyl)

Q. What spectroscopic techniques are recommended for characterizing this compound?

Standard methods for quinazolinone derivatives include:

  • <sup>1</sup>H/</sup>13</sup>C NMR : To confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or HRMS).
  • IR spectroscopy : To identify functional groups (e.g., carbonyl at ~1650–1700 cm<sup>-1</sup>).
  • Elemental analysis : To verify purity and stoichiometry. These methods are routinely applied to structurally related compounds (e.g., antimicrobial quinazolinones in Table 3 of ).

Q. What preliminary biological activities have been reported for structurally related 6-iodo-quinazolinones?

Analogous compounds exhibit:

  • Antimicrobial activity : Broad-spectrum activity against Gram-positive bacteria and fungi (e.g., compound 205, MIC: 2–8 µg/mL) .
  • Antitumor potential : Pyridazinylthio derivatives (e.g., compound 221) show promise as templates for antitumor agents .
  • Antioxidant properties : Substituted quinazolinones (e.g., 6-aryl derivatives) demonstrate radical scavenging activity (P < 0.5 in DPPH assays) .

Table 2: Biological Activities of 6-Iodoquinazolin-4(3H)-one Derivatives

Compound IDSubstituent at Position 2ActivityReference
205PyrrolidinylthioAntimicrobial
221PyridazinylthioAntitumor (in vitro)
3c, 3dMethoxyphenyl/ChlorophenylAntioxidant

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilic substitution rates .
  • Catalysis : Using phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency.
  • Temperature control : Reflux conditions (60–80°C) for cyclization steps, as demonstrated in pyrrolidinylthio synthesis .
  • Protection/deprotection : Temporarily protecting the aminomethyl group with Boc or Fmoc to prevent side reactions during heterocycle formation.

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

SAR analysis should focus on:

  • Position 2 modifications : Replacing the aminomethyl group with thio, hydrazide, or acyl derivatives to assess impact on bioactivity (e.g., thioacetamide derivatives in vs. hydrazine derivatives in ).
  • Position 3 substitutions : Introducing aryl (e.g., 4-chlorophenyl) or alkyl groups to modulate lipophilicity and target binding (see Table 2).
  • In vitro assays : Standardized MIC (antimicrobial), MTT (cytotoxicity), and ROS scavenging (antioxidant) protocols to quantify activity changes .

Q. How can contradictions in biological activity data across studies be addressed?

Contradictions often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines.
  • Compound purity : Impurities >95% should be confirmed via HPLC or TLC .
  • Structural nuances : Subtle substituent changes (e.g., 4-chlorophenyl vs. benzyl at position 3) drastically alter activity profiles . Recommendations :
  • Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
  • Use computational tools (e.g., molecular docking) to predict binding affinities and rationalize discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride
Reactant of Route 2
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2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride

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